molecular formula C9H10N2 B561229 3-Ethyl-4-methyl-2-pyridinecarbonitrile CAS No. 102308-55-4

3-Ethyl-4-methyl-2-pyridinecarbonitrile

Cat. No.: B561229
CAS No.: 102308-55-4
M. Wt: 146.193
InChI Key: GUIXDUAUOXPENH-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-2-pyridinecarbonitrile is a substituted pyridine derivative featuring a cyano group (-CN) at the 2-position, an ethyl group at the 3-position, and a methyl group at the 4-position of the pyridine ring.

Properties

CAS No.

102308-55-4

Molecular Formula

C9H10N2

Molecular Weight

146.193

IUPAC Name

3-ethyl-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2/c1-3-8-7(2)4-5-11-9(8)6-10/h4-5H,3H2,1-2H3

InChI Key

GUIXDUAUOXPENH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1C#N)C

Synonyms

Picolinonitrile, 3-ethyl-4-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-ethyl-4-methyl-2-pyridinecarbonitrile with structurally and functionally related pyridinecarbonitrile derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Properties/Applications Reference
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Cl (5-position), CH₃ (4-position), Ph (2-position) Intermediate in agrochemical synthesis; synthesized via phosphorus oxychloride-mediated chlorination .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Methylpiperazinyl (2-position), Ph (4-position), thiophene (6-position) Exhibits planar pyridine core; potential anticancer activity due to π-stacking interactions .
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile Methylamino-nitro-phenoxy (4-position) Patent compound with applications in kinase inhibition .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methoxyethylsulfanyl (2-position), isobutyl (4-position) Forms hydrogen-bonded dimers; studied for chemotherapeutic potential .
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Ethylphenyl (1-position), CH₃ (4,6-positions) Non-planar dihydropyridine structure; conformational flexibility impacts bioavailability .

Physicochemical Properties

  • Log Kow (Octanol-Water Partition Coefficient): Pyridinecarbonitriles generally exhibit moderate hydrophobicity (Log Kow ~1.5–3.5). Ethyl and methyl substituents may lower Log Kow compared to phenyl-substituted analogs (e.g., 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), enhancing aqueous solubility .
  • Hydrogen Bonding: The cyano group (-CN) can participate in dipole-dipole interactions but lacks hydrogen-bond donor capacity, unlike compounds with hydroxyl or amino groups (e.g., ) .

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